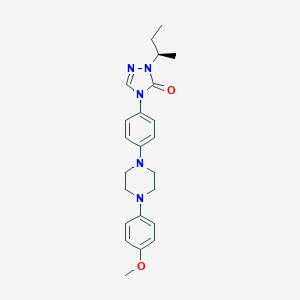
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to investigate the function of the serotonin system in the brain and its role in various physiological and pathological processes.
Mechanism Of Action
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- is a selective antagonist of the serotonin 5-HT1A receptor, which is widely distributed in the brain and plays a key role in the regulation of mood, anxiety, and cognition. By blocking the activity of this receptor, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- can modulate the function of the serotonin system and alter the release of other neurotransmitters such as dopamine and norepinephrine. This compound has been shown to have high affinity and selectivity for the 5-HT1A receptor, and its binding site has been characterized using molecular modeling and site-directed mutagenesis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- depend on the specific experimental conditions and the dose used. In general, this compound has been shown to reduce the activity of the serotonin system and alter the release of other neurotransmitters such as dopamine and norepinephrine. In animal studies, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been shown to reduce anxiety-like behavior, improve cognitive function, and modulate the response to stress. In humans, this compound has been used in positron emission tomography (PET) studies to measure the density and distribution of the serotonin 5-HT1A receptor in the brain.
Advantages And Limitations For Lab Experiments
The main advantages of using 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- in lab experiments are its high affinity and selectivity for the serotonin 5-HT1A receptor, which allows for precise manipulation of the serotonin system. This compound has been extensively characterized in terms of its binding properties and pharmacokinetics, which makes it a reliable tool for studying the function of the serotonin system in the brain. However, there are also some limitations to using 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-, such as its relatively low solubility and stability in aqueous solutions, and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- and the serotonin 5-HT1A receptor. One area of interest is the role of this receptor in the development and treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the interaction between the serotonin system and other neurotransmitter systems in the brain, and the potential for developing new drugs that target multiple receptors. Finally, there is also interest in developing new imaging techniques that can measure the activity of the serotonin system in real-time, and the potential for using these techniques to guide personalized treatment for psychiatric disorders.
Synthesis Methods
The synthesis of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- involves several steps, starting from the reaction of 4-methoxyphenylpiperazine with 4-bromoaniline to form 4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline. This intermediate is then reacted with 2-sec-butyl-4,5-dihydro-1H-imidazole-1-carboxylic acid to form the final product, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been extensively used in scientific research to investigate the function of the serotonin 5-HT1A receptor and its role in various physiological and pathological processes. This compound has been used in both in vitro and in vivo studies to elucidate the mechanism of action of the serotonin system in the brain and its effects on behavior, mood, and cognition. In particular, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been used to study the role of the serotonin system in anxiety, depression, schizophrenia, and other psychiatric disorders.
properties
CAS RN |
149809-44-9 |
|---|---|
Product Name |
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- |
Molecular Formula |
C23H29N5O2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(2R)-butan-2-yl]-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3/t18-/m1/s1 |
InChI Key |
IVIVGYTUQVJVPF-GOSISDBHSA-N |
Isomeric SMILES |
CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Other CAS RN |
149809-44-9 |
synonyms |
3H-1,2,4-TRIAZOL-3-ONE, 2,4-DIHYDRO-4-[4-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]PHENYL]-2-(1-METHYLPROPYL)-, (R)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)
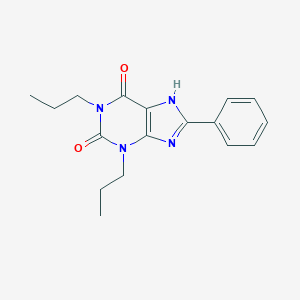
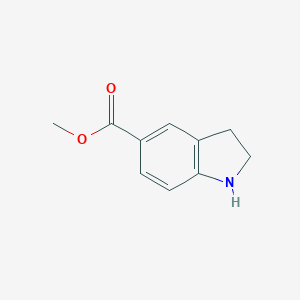
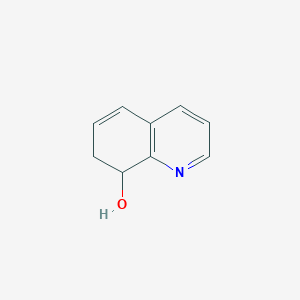
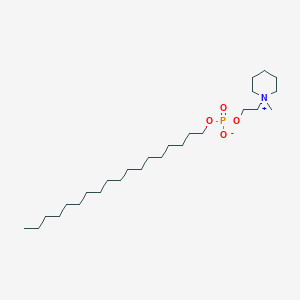
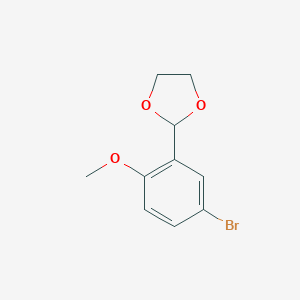
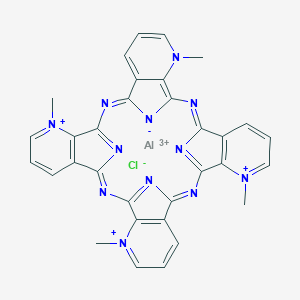
![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
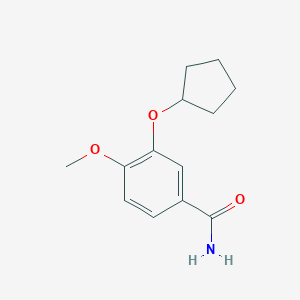
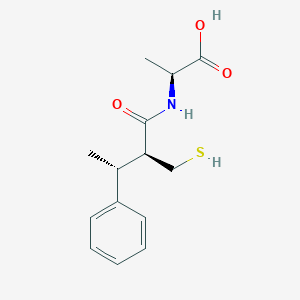
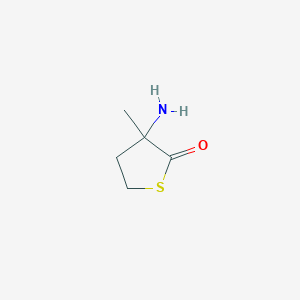
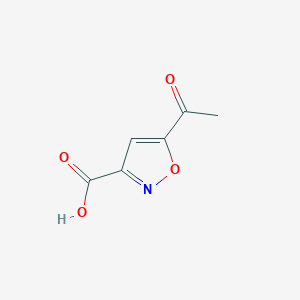
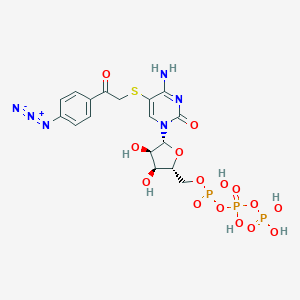
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)